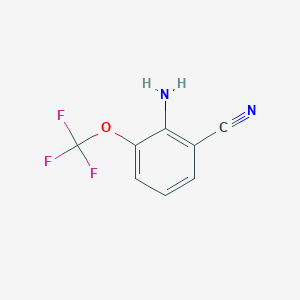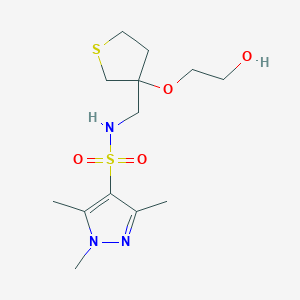
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as DAC-017, is a synthetic compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves the inhibition of various signaling pathways such as the PI3K/AKT pathway, the NF-κB pathway, and the MAPK pathway. 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting cell cycle progression. 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one also has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to have a higher potency and selectivity compared to other compounds with similar structures. However, one limitation of using 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one in lab experiments is its low solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
For research on 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one include studying its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the exact mechanism of action of 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one and to optimize its pharmacokinetic properties. Additionally, studies on the toxicity and safety of 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one are needed to determine its potential as a therapeutic agent.
Synthesemethoden
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is synthesized by reacting 4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride with 8-allyl-3-hydroxy-2H-chromen-2-one in the presence of a base such as triethylamine. The resulting compound is purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurodegenerative disease research, 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-4-6-19-7-5-8-20-16-21(25(29)30-23(19)20)24(28)27-13-11-26(12-14-27)22-15-17(2)9-10-18(22)3/h4-5,7-10,15-16H,1,6,11-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNABJSKJNCKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)
![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)




![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)
![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)